3-(1H-pyrazol-1-yl)cyclobutan-1-amine
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Overview
Description
3-(1H-pyrazol-1-yl)cyclobutan-1-amine is a chemical compound that features a cyclobutane ring substituted with a pyrazole moiety and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives with different oxidation states.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds .
Scientific Research Applications
3-(1H-pyrazol-1-yl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)propan-1-amine: Similar structure but with a propyl chain instead of a cyclobutane ring.
3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride: A salt form of the compound with different solubility and stability properties.
Uniqueness
This compound is unique due to its cyclobutane ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-pyrazol-1-ylcyclobutan-1-amine |
InChI |
InChI=1S/C7H11N3/c8-6-4-7(5-6)10-3-1-2-9-10/h1-3,6-7H,4-5,8H2 |
InChI Key |
UVECAGJZTSVGIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N2C=CC=N2)N |
Origin of Product |
United States |
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